molecular formula C9H17NO2 B1470154 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol CAS No. 1394722-26-9

1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol

Cat. No. B1470154
CAS RN: 1394722-26-9
M. Wt: 171.24 g/mol
InChI Key: MZNPODWMBISQKT-UHFFFAOYSA-N
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Description

“1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 g/mol . The compound is available in oil form .


Synthesis Analysis

The synthesis of cyclobutene compounds, which includes “this compound”, can be achieved through various methods. One such method involves the use of sterically hindered cationic Au (I) complexes as catalysts . Another method involves a catalytic intermolecular [2 + 2] cycloaddition of terminal alkynes with electron-deficient alkenes .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, it’s worth noting that cyclobutene compounds can participate in various chemical reactions. For instance, they can undergo [2 + 2] cycloaddition reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.24 g/mol . It is available in oil form .

Scientific Research Applications

Structural and Chemical Properties

1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol and related compounds exhibit a variety of structural and chemical properties that have been characterized through crystallography and chemical analysis. Studies have detailed the structural configurations, showcasing the cyclobutane ring's puckered conformation and the morpholine ring's chair conformation. These findings contribute to understanding the compound's reactivity and potential applications in chemical synthesis and material science (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Synthesis and Chemical Reactions

Research has explored the synthetic routes involving morpholine derivatives, including this compound, for creating a wide array of chemical entities. These studies shed light on methods for enhancing reaction efficiencies, regioselectivity, and the synthesis of complex molecules with potential pharmacological activities. For example, cycloaddition reactions involving morpholine derivatives have been investigated for their utility in generating structurally diverse compounds (Brunner, Maas, & Klärner, 2005).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds containing the morpholine moiety, including this compound derivatives. These compounds have been evaluated against a range of bacterial and fungal pathogens, highlighting their potential as leads for the development of new antimicrobial agents. The synthesis of benzofuran derivatives incorporating morpholine groups has demonstrated significant activity against various microorganisms, suggesting a promising area for further research and development in antimicrobial chemotherapy (Koca et al., 2005).

Catalysis and Organic Transformations

Research on morpholine derivatives, including this compound, has extended into the realm of catalysis and organic transformations. Studies have elucidated their roles as intermediates or catalysts in various chemical reactions, offering insights into mechanistic pathways and the development of more efficient and selective synthetic methods. For instance, the utilization of morpholine-containing compounds in the synthesis of antitumor agents and their role in facilitating nucleophilic epoxide opening reactions underlines their versatility in organic chemistry (Lai, Sathyamoorthi, Bain, & Zare, 2018).

properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(2-1-3-9)8-10-4-6-12-7-5-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNPODWMBISQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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